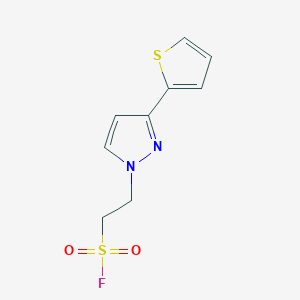

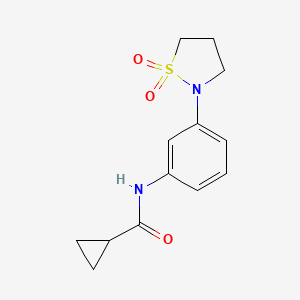

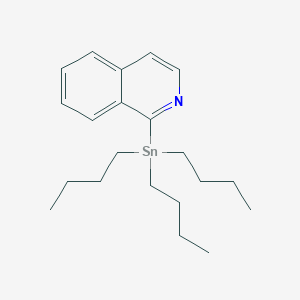

![molecular formula C19H22FN5O2 B2439269 8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946362-00-1](/img/structure/B2439269.png)

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

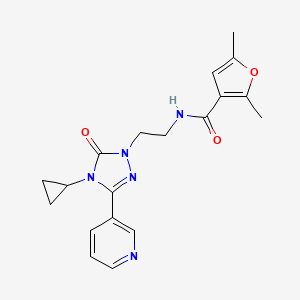

Neuronal Cell Death Prevention: In vitro studies using primary cortical cultures demonstrated that FR210575 significantly inhibits neuronal death induced by high oxygen exposure (50% O₂) and growth-factor withdrawal. These findings suggest its potential in preventing apoptosis and preserving neuronal health .

Focal Cerebral Ischemia: In rat models of cerebral ischemia, FR210575 exhibited neuroprotective effects. Intravenous infusion of FR210575 reduced brain damage caused by transient middle cerebral artery occlusion (36% reduction in cortical damage) and permanent occlusion. These results highlight its promise in stroke treatment and other neurodegenerative disorders .

Novel Acceptors in Organic Electronics

FR210575 belongs to the class of fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazines. Researchers have explored its use as an acceptor in organic electronics. Specifically, derivatives like 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ) show promise in optoelectronic applications .

Overcoming Multi-Drug Resistance in Cancer

While not directly related to FR210575, it’s worth noting that polysubstituted pyrrole natural products (such as lamellarins) have been investigated for their ability to overcome multi-drug resistance in cancer. These compounds inhibit efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). Although FR210575 is not a lamellarin, this context underscores the broader relevance of such compounds in cancer research .

Wirkmechanismus

Target of Action

It is identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) that play a vital role in various pathological conditions.

Mode of Action

The compound interacts with its targets (likely ROS) by neutralizing them, thereby preventing the oxidative damage they could cause . This interaction results in the inhibition of neuronal cell death, as observed in in vitro models .

Biochemical Pathways

By scavenging ROS, it likely disrupts the cascade of events leading to cell death .

Pharmacokinetics

Its neuroprotective efficacy was evaluated in rat focal cerebral ischemia models in vivo, suggesting that it can cross the blood-brain barrier

Result of Action

The compound’s action results in significant neuroprotection. In in vitro models, it inhibited neuronal cell death induced by high oxygen atmosphere and growth-factor withdrawal . In in vivo models, it reduced the volume of focal damage in the cortex by 36% in a transient model and also reduced the size of ischemic brain damage in a permanent model .

Action Environment

Its effectiveness in both in vitro and in vivo models suggests that it can function in diverse environments .

Eigenschaften

IUPAC Name |

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c1-12-4-2-3-5-15(12)21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)14-8-6-13(20)7-9-14/h6-9,12,15H,2-5,10-11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSMSTMCVMXCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)

![3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2439198.png)